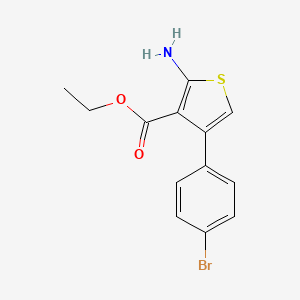
6-Bromoquinazolin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives, including those related to 6-Bromoquinazolin-4-amine, often involves nucleophilic substitution reactions, Buchwald–Hartwig amination, and other specialized reactions. For instance, substituted benzoquinazolinones have been prepared under Buchwald–Hartwig conditions by reacting bromoquinazolinones with amines in the presence of a palladium catalyst (Nowak et al., 2014). Another example includes the synthesis of quinazoline and tetrahydroquinazoline derivatives through copper-catalyzed tandem reactions (Fan et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinazolin-4-amine is characterized by the presence of a bromine atom at the 6-position of the quinazoline ring, which significantly influences its chemical reactivity and interactions. Structural analyses of similar compounds are typically performed using spectroscopic methods such as NMR and IR, providing insights into the arrangement of atoms and the electronic environment within the molecule.
Chemical Reactions and Properties
6-Bromoquinazolin-4-amine can undergo various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. It is also a precursor for further functionalization through reactions such as the Buchwald–Hartwig amination, enabling the introduction of different amine substituents into the quinazoline core. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophiles demonstrates the compound's reactivity and potential for generating diverse derivatives (Kuryazov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Anticancer Agent and Apoptosis Inducer
6-Bromoquinazolin-4-amine derivatives have been explored for their potential as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (a derivative) has demonstrated potent apoptosis-inducing capabilities with significant efficacy in cancer models, including breast cancer, and shows high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis of Fluorescent Compounds
6-Bromoquinazolin-4-amine plays a role in the synthesis of fluorescent compounds, such as indazolo[3,2-a]isoquinolin-6-amines. This process involves Suzuki coupling and Cadogan cyclization, highlighting its utility in creating functionalized molecules with potential applications in various scientific fields (Balog et al., 2013).
Microwave Irradiation and Solvent-Free Synthesis
The compound is used in the one-pot, three-component synthesis of quinazolinone derivatives. This method employs microwave irradiation and solvent-free conditions, showcasing an efficient and eco-friendly approach in organic synthesis (Mohammadi & Hossini, 2011).
Synthesis of Pharmacologically Active Derivatives
6-Bromoquinazolin-4-amine is instrumental in synthesizing pharmacologically active derivatives with potential anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives have been synthesized and characterized for their potential therapeutic applications (Rajveer et al., 2010).
Anticancer Activity of Quinazolinone Derivatives
The reaction of 6-bromoquinazolinones with amines and thiols under specific conditions leads to the formation of quinazolinone derivatives with notable anticancer activities. This highlights its role in developing potential cancer therapies (Malinowski et al., 2015).
Synthesis of Chemically Functionalized Compounds
The compound is used in producing chemically functionalized quinazolines, like 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione. These functionalized compounds are valuable in various chemical synthesis processes, further expanding the utility of 6-bromoquinazolin-4-amine in research (Kuryazov et al., 2010).
Applications in Buchwald–Hartwig Amination
6-Bromoquinazolin-4-amine derivatives are useful in Buchwald–Hartwig amination, a key process in organic chemistry for creating C-N bonds, thus playing a vital role in the synthesis of various organic compounds (Nowak et al., 2014).
Antimicrobial Activity
Derivatives of 6-Bromoquinazolin-4-amine have been evaluated for their antimicrobial properties, providing insights into developing new antimicrobial agents (Patel et al., 2006).
Hypotensive Agents
Some derivatives have been studied for their hypotensive properties, indicating potential applications in cardiovascular research and treatment (Kumar et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKWLXHKAPOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352547 | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazolin-4-amine | |
CAS RN |
21419-48-7 | |
| Record name | 6-Bromo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)
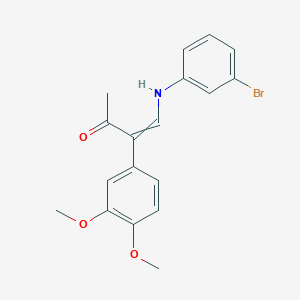
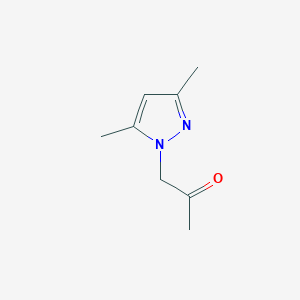
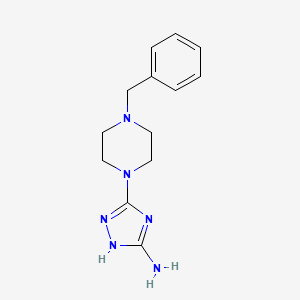
![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
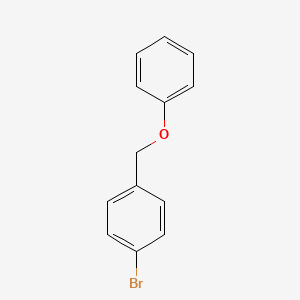

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)
